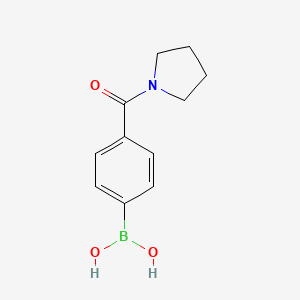

4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Vue d'ensemble

Description

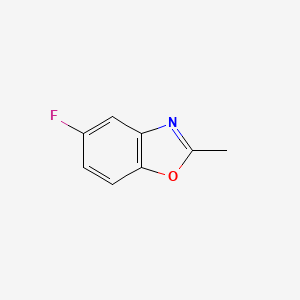

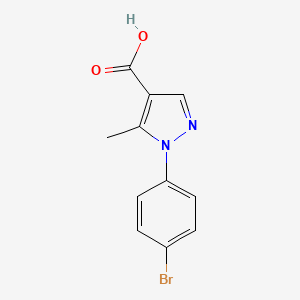

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a compound with the molecular formula C11H14BNO3 . It is a crystalline powder with a white-yellow color . This compound is extensively utilized in the biomedical field and showcases remarkable potential in the amelioration of diverse ailments .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenylboronic acid group via a carbonyl group . The molecular weight of the compound is 219.047 g/mol .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 219.047 g/mol . The compound is sealed in dry conditions and stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Phosphorescent Ligand Synthesis : 4-(Pyridin-2-yl)phenylboronic acid, a related compound, is used in the synthesis of phosphorescent ligands through Suzuki coupling reactions, showing shifts in absorbance and emission spectrum due to the carbazolyl group (Gao Xi-cun, 2010).

Palladium-Catalyzed Reactions : Chiral 1,10-phenanthroline derivatives, used as ligands in Pd-catalyzed asymmetric 1,4-addition of phenylboronic acid, achieve high yields and enantioselectivities, illustrating the potential of phenylboronic acids in catalysis (M. Tamura et al., 2017).

Biochemical and Material Science Applications

Carbohydrate Chemistry : Phenylboronic acid, which shares structural similarities with 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, is used in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives (R. Ferrier, 1972).

Electrochemical Sensor for Dopamine : A phenylboronic acid-functionalized calix[4]pyrrole has been developed as a sensitive electrochemical sensor for dopamine, showcasing the application in neurotransmitter sensing (I. A. Rather et al., 2022).

Molecular Solid Exfoliation : Studies on 4-pyridinylboronic acid and its derivatives demonstrate their potential in the self-assembly and exfoliation of molecular solids, relevant for material science applications (L. Fornasari et al., 2018).

Health and Medical Research

Intelligent Bio-Hydrogel for Insulin Release : Cellulose/phenylboronic acid composite bio-hydrogels show glucose and pH-responsive behaviors, indicating potential applications in insulin release and diabetes management (H. Peng et al., 2018).

Cancer Cell Therapy : Phenylboronic acid-functionalized pyrene nanorods are used for in situ two-photon imaging of cell surface sialic acids and photodynamic cancer cell therapy, highlighting the role in cancer diagnostics and therapeutics (Ting Li, Yang Liu, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBESPVHGDDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378561 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389621-81-2 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.